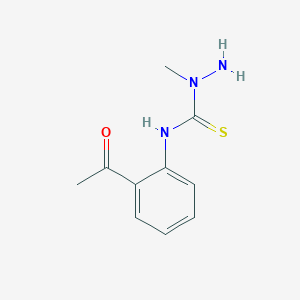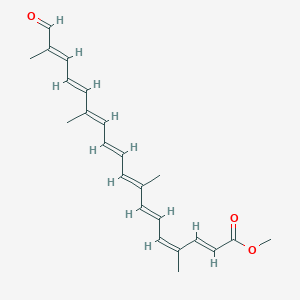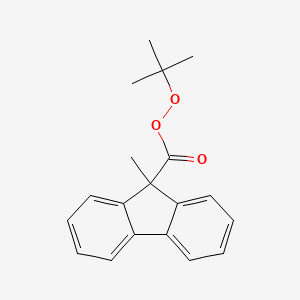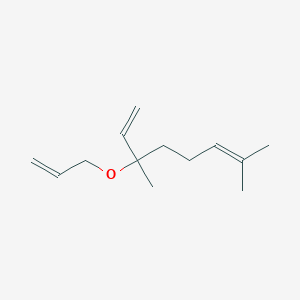
3-(Allyloxy)-3,7-dimethylocta-1,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Allyloxy)-3,7-dimethylocta-1,6-diene is an organic compound characterized by its unique structure, which includes an allyloxy group and a dimethylocta-diene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene typically involves the reaction of allyl alcohol with a suitable diene precursor under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the allyl alcohol, followed by the addition of the diene precursor to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency . The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
3-(Allyloxy)-3,7-dimethylocta-1,6-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens or nucleophiles can be used to substitute the allyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alcohols .
科学研究应用
3-(Allyloxy)-3,7-dimethylocta-1,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
作用机制
The mechanism of action of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity or gene expression .
相似化合物的比较
Similar Compounds
3-Allyloxy-1,2-benzisothiazole-1,1-dioxide: Known for its use as a plant defense activator.
Allyl chloride: Commonly used in organic synthesis as an alkylating agent.
Uniqueness
3-(Allyloxy)-3,7-dimethylocta-1,6-diene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its combination of an allyloxy group and a dimethylocta-diene backbone provides versatility in both synthetic and industrial applications .
属性
分子式 |
C13H22O |
|---|---|
分子量 |
194.31 g/mol |
IUPAC 名称 |
3,7-dimethyl-3-prop-2-enoxyocta-1,6-diene |
InChI |
InChI=1S/C13H22O/c1-6-11-14-13(5,7-2)10-8-9-12(3)4/h6-7,9H,1-2,8,10-11H2,3-5H3 |
InChI 键 |
RQVQDLGBNOQHIJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(C)(C=C)OCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
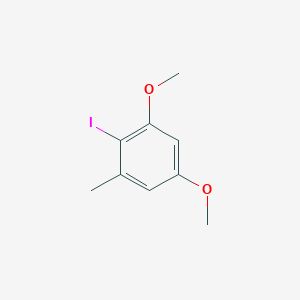
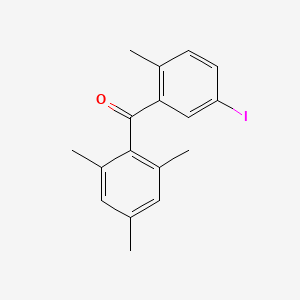
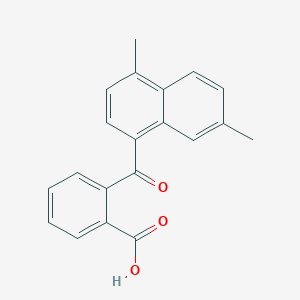
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
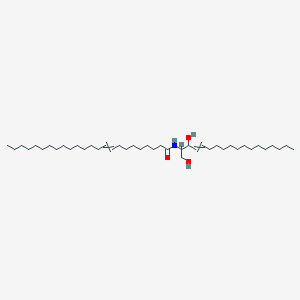
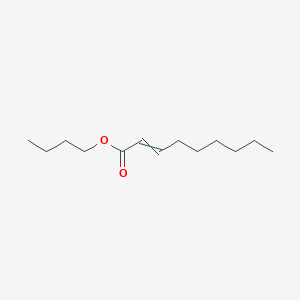
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
